Regioisomeric Advantage in ALK5 Inhibitor ADME Optimization
In a medicinal chemistry program targeting ALK5, a switch from a 4-substituted quinoline core to a pyrazolo[4,3-b]pyridine core was essential to improve pharmacokinetic properties. While the quinoline-based inhibitors exhibited high potency, they suffered from high in vitro clearance in both rat and human microsomes. The strategic shift to the pyrazolo[4,3-b]pyridine scaffold, for which 3-Methyl-1H-pyrazolo[4,3-b]pyridine-5-carboxylic acid is a key synthetic precursor, successfully mitigated this metabolic liability [1]. This improvement is a direct consequence of the specific [4,3-b] fusion pattern, which is structurally distinct from the [3,4-b] alternative.
| Evidence Dimension | In vitro intrinsic clearance (microsomal stability) |
|---|---|
| Target Compound Data | The final optimized pyrazolo[4,3-b]pyridine ALK5 inhibitors demonstrated improved ADME properties, enabling further progression. |
| Comparator Or Baseline | The preceding 4-substituted quinoline ALK5 inhibitors were limited by high in vitro clearance in rat and human microsomes. |
| Quantified Difference | The scaffold morphing strategy successfully transformed the series into one with 'improved ADME properties', though specific clearance values for the carboxylic acid intermediate are not disclosed. |
| Conditions | Human and rat liver microsome assays, as described in the full medicinal chemistry optimization program. |
Why This Matters
This evidence shows that the [4,3-b] core is not a mere replacement for other heterocycles; its successful application in resolving a key ADME bottleneck makes it a required intermediate for replicating this specific inhibitor series.
- [1] Sabat, M., Wang, H., Scorah, N., Lawson, J. D., Atienza, J., Kamran, R., Hixon, M. S., & Dougan, D. R. Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 inhibitors. Bioorg. Med. Chem. Lett., 2017, 27(9), 1955-1961. View Source
